Luteolin-4'-o-glucoside
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Overview
Description
Luteolin-4’-O-glucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of luteolin, a flavonoid known for its antioxidant, anti-inflammatory, and anticancer properties. The glycosylation at the 4’ position enhances the solubility and bioavailability of luteolin, making it more effective in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Luteolin-4’-O-glucoside can be synthesized through chemical glycosylation or biotransformation. Chemical glycosylation involves the use of protecting-group mechanisms, which introduce multiple steps and require specific reaction conditions. For instance, glycosylation reactions can be conducted in a buffer containing harvested wet cells, sucrose, luteolin, and dimethyl sulfoxide (DMSO) at 30°C with shaking at 200 rpm for 48 hours .
Industrial Production Methods: Biotransformation using glycosyltransferases is a more efficient method for industrial production. Enzymes such as glycosyltransferase from Xanthomonas campestris and UDP-glycosyltransferase from rice have been reported to glycosylate luteolin at specific hydroxyl groups, including the 4’ position .
Chemical Reactions Analysis
Types of Reactions: Luteolin-4’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Luteolin-4’-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation and its effects on flavonoid activity.
Biology: It exhibits antioxidant, anti-inflammatory, and anticancer activities, making it a valuable compound for biological studies.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Luteolin-4’-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase and cyclooxygenase.
Anticancer Activity: It induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis and metastasis.
Comparison with Similar Compounds
Luteolin-4’-O-glucoside is unique due to its glycosylation at the 4’ position, which enhances its solubility and bioavailability compared to other luteolin derivatives. Similar compounds include:
Luteolin-7-O-glucoside: Glycosylated at the 7 position, it also exhibits antioxidant and anti-inflammatory activities.
Luteolin-3’-O-glucoside: Glycosylated at the 3’ position, it has similar biological activities but different solubility and bioavailability profiles.
Luteolin-4’-O-glucoside stands out due to its specific glycosylation pattern, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H20O11 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
UHNXUSWGOJMEFO-QNDFHXLGSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
luteolin 4'-O-glucoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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